molecular formula C24H32N2O9 B1456493 Enalapril (D5 maleate)

Enalapril (D5 maleate)

Cat. No.: B1456493
M. Wt: 497.5 g/mol
InChI Key: OYFJQPXVCSSHAI-DQNQMXAMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-421 (D5 maleate) involves the incorporation of deuterium into the Enalapril molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the Enalapril precursor, followed by deuterium exchange reactions under controlled conditions .

Industrial Production Methods

Industrial production of MK-421 (D5 maleate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium and the maintenance of high purity levels. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

MK-421 (D5 maleate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of MK-421 (D5 maleate) with altered chemical properties.

Scientific Research Applications

MK-421 (D5 maleate) has a wide range of scientific research applications, including:

Mechanism of Action

MK-421 (D5 maleate) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting ACE, MK-421 (D5 maleate) reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and decreased blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The primary uniqueness of MK-421 (D5 maleate) lies in its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug behavior is essential .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1/i4D,5D,6D,8D,9D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFJQPXVCSSHAI-DQNQMXAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H].C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enalapril (D5 maleate)
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Enalapril (D5 maleate)
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Enalapril (D5 maleate)

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